2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes a dichlorophenoxy group, an ethylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
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Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
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Introduction of the Ethylsulfonyl Group: : The next step involves the sulfonylation of the tetrahydroisoquinoline core. This is typically done using ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
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Attachment of the Dichlorophenoxy Group: : The final step is the coupling of the dichlorophenoxy group to the acetamide. This can be achieved through a nucleophilic substitution reaction where the dichlorophenoxy group is introduced using a suitable dichlorophenol derivative and an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.
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Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the tetrahydroisoquinoline moiety suggests possible activity in the central nervous system, while the dichlorophenoxy group may impart herbicidal or pesticidal properties. Researchers are exploring its potential as a lead compound for the development of new drugs targeting neurological disorders or as an agrochemical.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of other valuable chemicals. Its unique functional groups make it a versatile precursor for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter systems, potentially modulating their activity. The dichlorophenoxy group may disrupt cellular processes in plants or pests, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy group.
Tetrahydroisoquinoline derivatives: Compounds like salsolinol and tetrahydropapaveroline, which also contain the tetrahydroisoquinoline moiety and are studied for their neurological effects.
Sulfonylureas: A class of compounds with sulfonyl groups, used as herbicides and antidiabetic drugs.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide apart is the combination of these functional groups in a single molecule. This unique structure allows it to exhibit a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-2-28(25,26)23-8-7-13-3-5-16(9-14(13)11-23)22-19(24)12-27-18-6-4-15(20)10-17(18)21/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOJJADKRFZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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